
1-Chloro-3-prop-2-ynoxypropan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-3-prop-2-ynoxypropan-2-ol is an organic compound with a unique structure that includes a chloro group, a propynyloxy group, and a propanol backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-chloro-3-(2-propynyloxy)-2-propanol typically involves the reaction of propargyl alcohol with epichlorohydrin in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of 1-chloro-3-(2-propynyloxy)-2-propanol follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to maximize efficiency.
化学反应分析
Types of Reactions: 1-Chloro-3-prop-2-ynoxypropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-chloro-3-(2-propynyloxy)-2-propanol involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules or other chemical entities. This interaction can lead to the formation of covalent bonds, altering the function or structure of the target molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
1-Chloro-3-prop-2-ynoxypropan-2-ol can be compared with other similar compounds, such as:
1-Chloro-2-propanol: Lacks the propynyloxy group, leading to different reactivity and applications.
3-Chloro-1-propanol: Similar backbone but different positioning of the chloro group, affecting its chemical behavior.
2-Propynyloxy-1-propanol: Contains the propynyloxy group but lacks the chloro group, resulting in distinct properties.
属性
CAS 编号 |
18180-29-5 |
|---|---|
分子式 |
C6H9ClO2 |
分子量 |
148.59 g/mol |
IUPAC 名称 |
1-chloro-3-prop-2-ynoxypropan-2-ol |
InChI |
InChI=1S/C6H9ClO2/c1-2-3-9-5-6(8)4-7/h1,6,8H,3-5H2 |
InChI 键 |
MMBMNIIFGNSOFO-UHFFFAOYSA-N |
SMILES |
C#CCOCC(CCl)O |
规范 SMILES |
C#CCOCC(CCl)O |
Key on ui other cas no. |
18180-29-5 |
同义词 |
1-Chloro-3-(2-propynyloxy)-2-propanol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


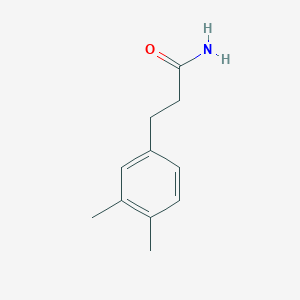
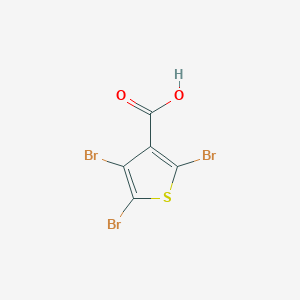
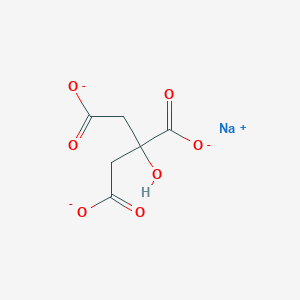
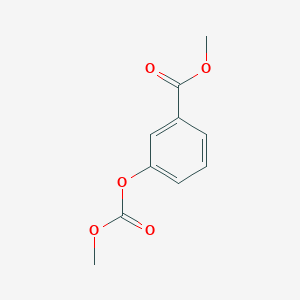
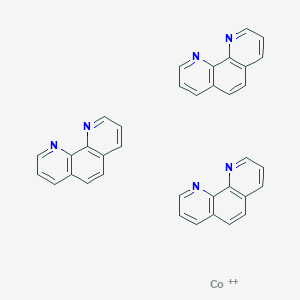
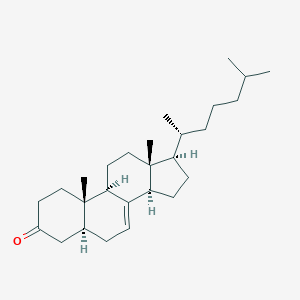

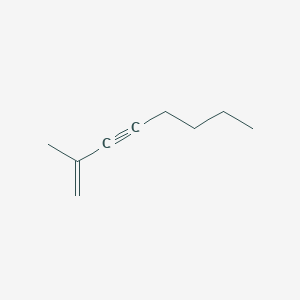
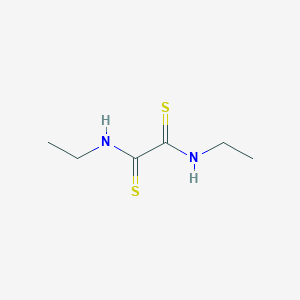
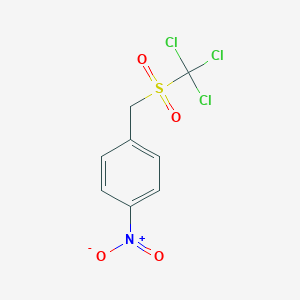
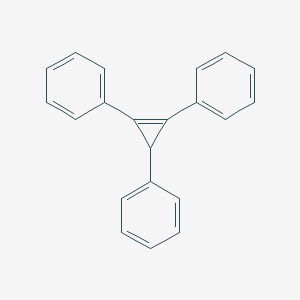
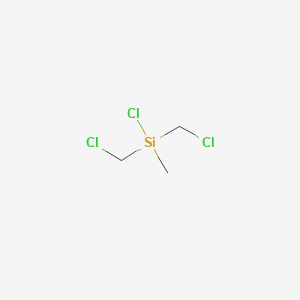
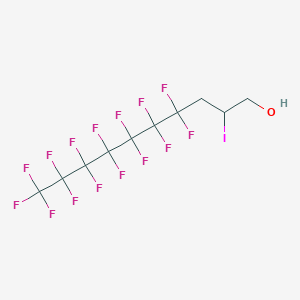
![2-[(2-Carboxyphenyl)amino]-4-(trifluoromethyl)benzoic acid](/img/structure/B100764.png)
